N-(prop-2-in-1-il)acetamida

Descripción general

Descripción

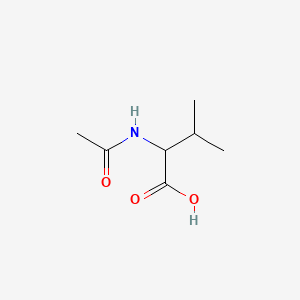

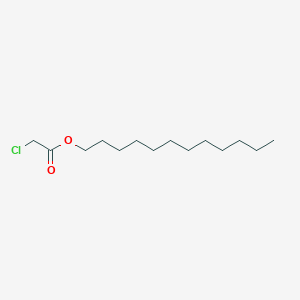

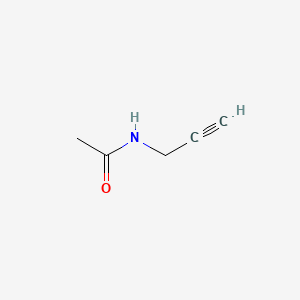

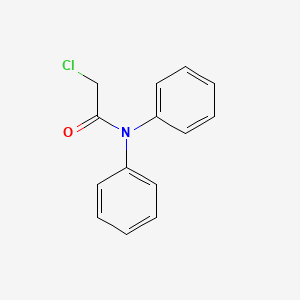

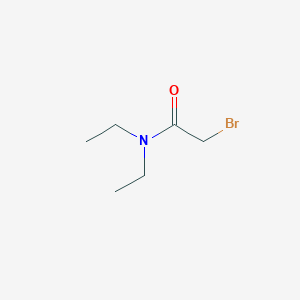

“Acetamide, N-2-propynyl-” is a chemical compound with the molecular formula C5H7NO . It is also known by other names such as n-(prop-2-yn-1-yl)acetamide, N-propargylacetamide, and N-(prop-2-ynyl)acetamide .

Synthesis Analysis

The synthesis of acetamide can be achieved through the electrochemical conversion of carbon dioxide into value-added compounds . This process involves the formation of C–C and C–N bonds via coelectroreduction of CO2 and N2 on single-atom alloy catalysts .

Molecular Structure Analysis

The molecular structure of “Acetamide, N-2-propynyl-” involves a combination of carbon, hydrogen, nitrogen, and oxygen atoms . The InChI representation of its structure is InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7) .

Chemical Reactions Analysis

The chemical reactions involving “Acetamide, N-2-propynyl-” primarily involve the formation of C–C and C–N bonds via coelectroreduction of CO2 and N2 . This process illuminates the reaction mechanism underlying acetamide synthesis from these two gases on single-atom alloy catalysts .

Physical And Chemical Properties Analysis

“Acetamide, N-2-propynyl-” has a molecular weight of 97.12 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its exact mass and monoisotopic mass are 97.052763847 g/mol . The topological polar surface area is 29.1 Ų .

Aplicaciones Científicas De Investigación

Análisis de Proteomas de Cisteína Reactivas a Redox y Electrófilos

Este compuesto se ha utilizado como una sonda reactiva con tiol en plataformas de perfiles de reactividad de tiol cuantitativos. Ayuda a etiquetar, enriquecer y cuantificar de forma covalente el cisteinoma reactivo en células y tejidos, lo cual es crucial para comprender la biología redox y el papel de las cisteínas en la función de las proteínas .

Formilación Oxidativa Inducida por Luz Visible

Los derivados de N-(prop-2-in-1-il)acetamida se han utilizado en reacciones de formilación oxidativa inducida por luz visible. Este proceso permite la síntesis de formamidas a partir de N-alquil-N-(prop-2-in-1-il)anilinas utilizando oxígeno molecular sin un fotosensibilizador externo .

Síntesis de Sistemas N-Heterocíclicos

La introducción de grupos propargilo en anillos heterocíclicos es un método deseable para acceder a precursores orgánicos importantes. Estos sistemas sirven como bloques de construcción para productos naturales, fármacos y materiales orgánicos funcionales .

Síntesis sin Solvente de Propargilaminas

Los derivados de propargilamina tienen propiedades farmacéuticas y biológicas, lo que los hace relevantes en enfoques de química verde para la síntesis sin solvente a través de reacciones de acoplamiento A3 y KA2 .

Tratamiento de Trastornos Neurodegenerativos

Los derivados de propargilamina como pargilina, rasagilina y selegilina se utilizan contra trastornos neurodegenerativos como las enfermedades de Parkinson y Alzheimer debido a sus funciones antiapoptóticas .

Safety and Hazards

When handling “Acetamide, N-2-propynyl-”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Direcciones Futuras

The electrochemical conversion of carbon dioxide into value-added compounds not only paves the way toward a sustainable society but also unlocks the potential for electrocatalytic synthesis of amides through the introduction of N atoms . The catalyst design strategy employed in this study has the potential to be extended to a range of amide chemicals, thereby broadening the scope of products that can be obtained through CO2/N2 reduction .

Mecanismo De Acción

Target of Action

The primary target of N-(prop-2-yn-1-yl)acetamide, also known as N-propargylacetamide or Acetamide, N-2-propynyl-, is the reactive cysteinome in cells and tissues . The cysteinyl thiol group, unique among all protein-coding amino acids due to its high nucleophilicity, can be covalently modified by a broad range of redox mechanisms or by various electrophiles .

Mode of Action

N-(prop-2-yn-1-yl)acetamide interacts with its targets through a covalent modification of the cysteinyl thiol group . This compound is used as a thiol-reactive probe in a chemoproteomic platform, termed ‘QTRP’ (quantitative thiol reactivity profiling), to label, enrich, and quantify the reactive cysteinome .

Biochemical Pathways

The compound’s interaction with the reactive cysteinome affects a broad range of redox mechanisms, leading to the formation of various oxidative post-translational modifications . These modifications can alter protein function and influence numerous biochemical pathways, with downstream effects that are critical for understanding the underlying mechanisms involved .

Pharmacokinetics

Its ability to covalently modify the reactive cysteinome suggests that it can penetrate cellular membranes and distribute within tissues .

Result of Action

The covalent modification of the reactive cysteinome by N-(prop-2-yn-1-yl)acetamide can lead to changes in protein function, influencing cellular processes and potentially leading to observable molecular and cellular effects . .

Action Environment

Factors such as ph, temperature, and the presence of other reactive species could potentially influence its reactivity and effectiveness .

Propiedades

IUPAC Name |

N-prop-2-ynylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO/c1-3-4-6-5(2)7/h1H,4H2,2H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGOQYHOZFCWTNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

97.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

65881-41-6 | |

| Record name | Acetamide, N-2-propynyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(prop-2-yn-1-yl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of N-propargylacetamide influence the properties of its polymers?

A1: Research suggests that the bulky substituents on the nitrogen atom of N-propargylacetamide significantly impact the secondary structure of its polymers. For instance, poly(N-propargylacetamide) with a triphenylmethyl group exhibited a strong tendency to form helical structures in chloroform, indicated by a characteristic UV-vis absorption peak around 365 nm. [] In contrast, polymers with less bulky substituents like benzyl or diphenylmethyl groups showed a reduced propensity for helix formation. [] This highlights the role of steric effects in dictating polymer conformation, which can further influence properties like solubility and self-assembly.

Q2: Can N-propargylacetamide be used to create copolymers with controlled helical structures?

A2: Yes, N-propargylacetamide can be copolymerized with other monomers to fine-tune the helical properties of the resulting polymers. For example, copolymerizing N-propargylacetamide bearing a triphenylmethyl group with a chiral N-propargylacetamide monomer resulted in polymers with controlled helical senses. [] This control over chirality is crucial for various applications, including chiral separation and asymmetric catalysis.

Q3: Has N-(prop-2-yn-1-yl)acetamide been used in biochemical research?

A3: Yes, a derivative of N-(prop-2-yn-1-yl)acetamide, specifically 7-deaza-7-(2-(2-hydroxyethoxy)-N-(prop-2-yn-1-yl)acetamide)-2-dATP, has been investigated for its interactions with DNA polymerases. [, ] This modified nucleotide analog was crystallized within the active site of KlenTaq and KOD DNA polymerases, providing valuable insights into the structural basis of DNA replication. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Diethylamino)methyl]-4-methoxyphenol](/img/structure/B1361517.png)

![S-[(1R,2R)-2-hydroxycyclopentyl] benzenecarbothioate](/img/structure/B1361518.png)